3-Iodo-2,4,6-trimethylpyridine
Overview
Description
3-Iodo-2,4,6-trimethylpyridine: is an organic compound with the molecular formula C8H10IN It is a derivative of pyridine, where three methyl groups are substituted at the 2, 4, and 6 positions, and an iodine atom is substituted at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,4,6-trimethylpyridine typically involves the iodination of 2,4,6-trimethylpyridine. One common method is the Sandmeyer reaction, which involves the formation of a diazonium salt intermediate followed by its reaction with potassium iodide. The reaction conditions usually require an acidic medium and a temperature range of 0-5°C to ensure the stability of the diazonium salt .
Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2,4,6-trimethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form 2,4,6-trimethylpyridine.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products like 3-azido-2,4,6-trimethylpyridine or 3-cyano-2,4,6-trimethylpyridine.
Oxidation: Products like 2,4,6-trimethylpyridine-3-carboxylic acid.
Reduction: 2,4,6-trimethylpyridine.
Scientific Research Applications
3-Iodo-2,4,6-trimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Iodo-2,4,6-trimethylpyridine largely depends on its role in specific reactions. As a nucleophile, it can participate in substitution reactions where the iodine atom is replaced by other groups. In oxidation reactions, the methyl groups can be converted to more oxidized forms, affecting the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
- 2-Iodo-4,6-dimethylpyridine
- 3-Bromo-2,4,6-trimethylpyridine
- 3-Chloro-2,4,6-trimethylpyridine
Comparison: 3-Iodo-2,4,6-trimethylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. Additionally, the position of the iodine atom at the 3 position, along with the methyl groups at the 2, 4, and 6 positions, creates a specific steric and electronic environment that influences its chemical behavior .
Properties
IUPAC Name |
3-iodo-2,4,6-trimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERXBESCMZGILC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1I)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305828 | |
Record name | 3-Iodo-2,4,6-trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29976-58-7 | |
Record name | 3-Iodo-2,4,6-trimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29976-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-2,4,6-trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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